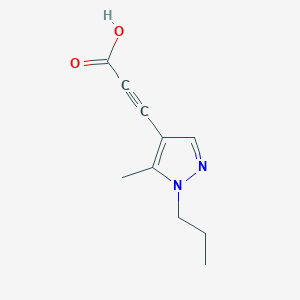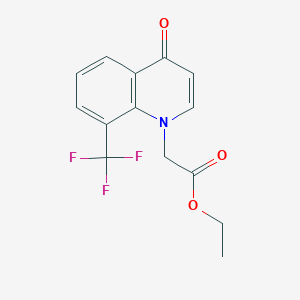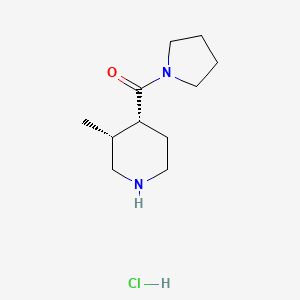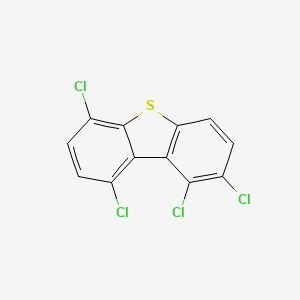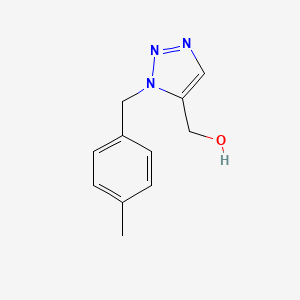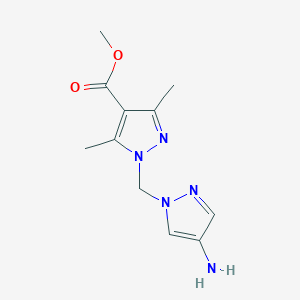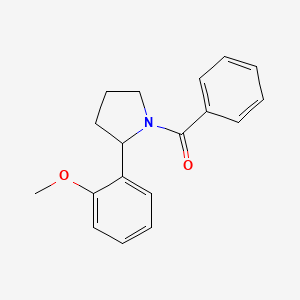
(4-(5-Nitrofuran-2-yl)phenyl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-(5-Nitrofuran-2-yl)phenyl)methanol is an organic compound with the molecular formula C11H9NO4 It is characterized by the presence of a nitrofuran ring attached to a phenyl group, which is further connected to a methanol moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(5-Nitrofuran-2-yl)phenyl)methanol typically involves the reaction of 5-nitrofurfural with a suitable phenylmethanol derivative under specific conditions. One common method involves the use of a base catalyst to facilitate the nucleophilic addition of the phenylmethanol to the nitrofuran ring. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography to obtain the desired product.
化学反应分析
Types of Reactions
(4-(5-Nitrofuran-2-yl)phenyl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amine, which can further participate in various substitution reactions.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used under acidic conditions.
Major Products
Oxidation: (4-(5-Nitrofuran-2-yl)phenyl)formaldehyde or (4-(5-Nitrofuran-2-yl)phenyl)carboxylic acid.
Reduction: (4-(5-Aminofuran-2-yl)phenyl)methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
科学研究应用
(4-(5-Nitrofuran-2-yl)phenyl)methanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of dyes and pigments.
作用机制
The mechanism of action of (4-(5-Nitrofuran-2-yl)phenyl)methanol largely depends on its functional groups. The nitrofuran moiety is known to interact with biological macromolecules, potentially causing oxidative stress or interfering with enzyme activity. The phenylmethanol group can enhance the compound’s solubility and facilitate its interaction with hydrophobic targets.
相似化合物的比较
Similar Compounds
(4-(5-Nitrofuran-2-yl)phenyl)ethanol: Similar structure but with an ethanol group instead of methanol.
(4-(5-Nitrofuran-2-yl)phenyl)amine: Contains an amine group instead of methanol.
(4-(5-Nitrofuran-2-yl)phenyl)acetic acid: Features a carboxylic acid group.
Uniqueness
(4-(5-Nitrofuran-2-yl)phenyl)methanol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methanol moiety provides a balance between hydrophilicity and hydrophobicity, making it versatile for various applications.
属性
分子式 |
C11H9NO4 |
|---|---|
分子量 |
219.19 g/mol |
IUPAC 名称 |
[4-(5-nitrofuran-2-yl)phenyl]methanol |
InChI |
InChI=1S/C11H9NO4/c13-7-8-1-3-9(4-2-8)10-5-6-11(16-10)12(14)15/h1-6,13H,7H2 |
InChI 键 |
AUEVSDNJBUNLSG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1CO)C2=CC=C(O2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



